

SB-772077B Dihydrochloride: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: SB-772077B dihydrochloride

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This technical guide provides an in-depth overview of the downstream signaling pathways modulated by **SB-772077B dihydrochloride**, a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling cascades.

Core Mechanism of Action

SB-772077B is an orally active, aminofurazan-based small molecule that potently inhibits both isoforms of Rho-associated kinase, ROCK1 and ROCK2.^{[1][2]} The primary mechanism of action of SB-772077B is through the competitive inhibition of the ATP-binding site of these kinases. This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain (MLC), leading to a cascade of cellular effects.

The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression.^{[3][4]} By inhibiting ROCK, SB-772077B effectively modulates these processes, leading to effects such as vasodilation, reduction of intraocular pressure, and anti-inflammatory responses.^{[1][5]}

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **SB-772077B dihydrochloride**.

Table 1: In Vitro Kinase Inhibition Profile

Target	IC50 (nM)	Selectivity Notes
ROCK1	5.6	Highly selective against a panel of other serine/threonine kinases.[6][7]
ROCK2	6	
RSK1	35	Exhibits some off-target activity.[6]
MSK1	14	Exhibits some off-target activity.[6]
Akt1	324	
Akt2	1,950	
Akt3	1,290	

Table 2: Cellular and Tissue-Level Efficacy

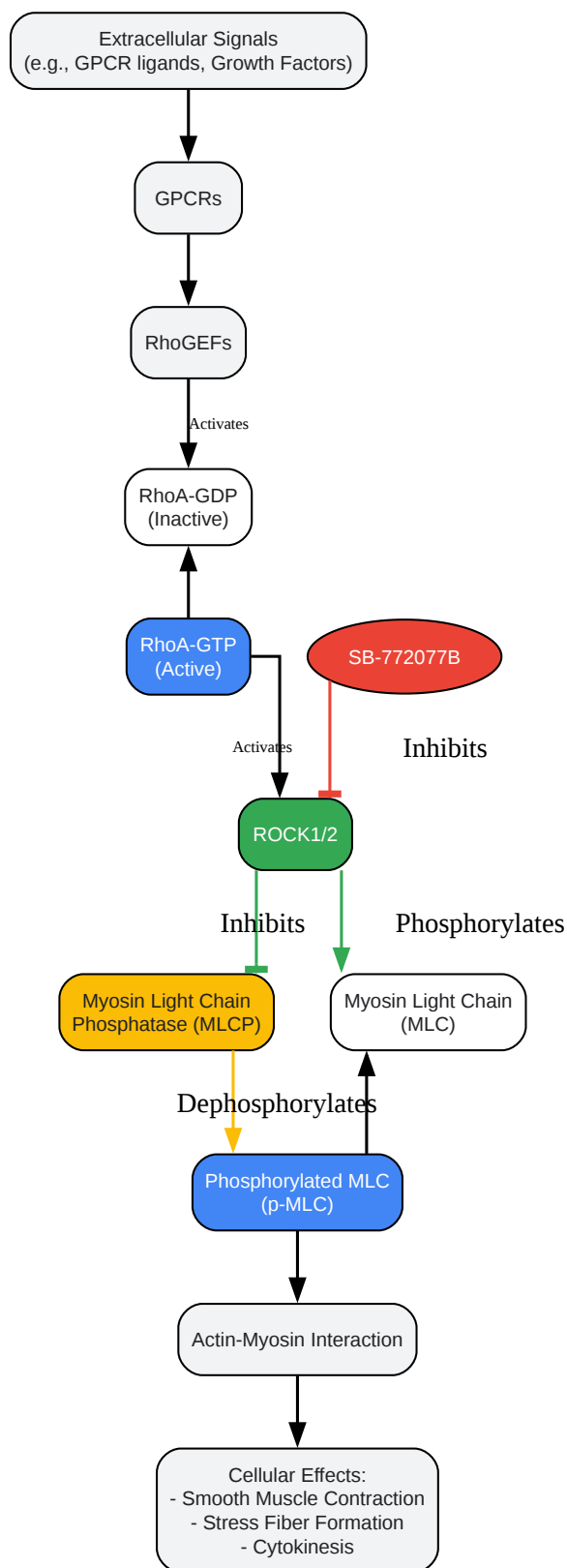
Assay	Effect	Concentration/Dose	Cell/Tissue Type
Rat Aortic Ring Relaxation	IC50 of 39 nM	39 nM	Pre-contracted rat aortic rings[6]
Inhibition of LPS-induced TNF- α and IL-6 production	Dose-dependent reduction	0.1-10 μ M	Primary human macrophages[1]
Increased Aqueous Humor Outflow Facility	16% increase	0.1 μ M	Human Organ-Cultured Anterior Segment[3][5]
29% increase	10 μ M		
39% increase	50 μ M		
Abolition of Angiotensin II-induced Actin Stress Fiber Formation	Complete abolition	3 μ M	Human primary aortic smooth muscle cells[1]

Table 3: In Vivo Efficacy

Animal Model	Effect	Dose
Spontaneously Hypertensive Rats	Profound, dose-dependent reduction in blood pressure	0.3-3 mg/kg (oral)[1]
Deoxycorticosterone acetate (DOCA)-salt Hypertensive Rats	Significant reduction in blood pressure	1 mg/kg[6]
Monocrotaline-induced Pulmonary Hypertension in Rats	Attenuation of the increase in pulmonary arterial pressure	Not specified[8]

Signaling Pathways

SB-772077B primarily impacts the RhoA/ROCK signaling pathway. The following diagrams illustrate the core pathway and its downstream consequences.



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Figure 1: Core SB-772077B signaling pathway.

The inhibition of ROCK by SB-772077B has broader implications for cellular architecture and function, including the regulation of focal adhesions and the expression of extracellular matrix components.

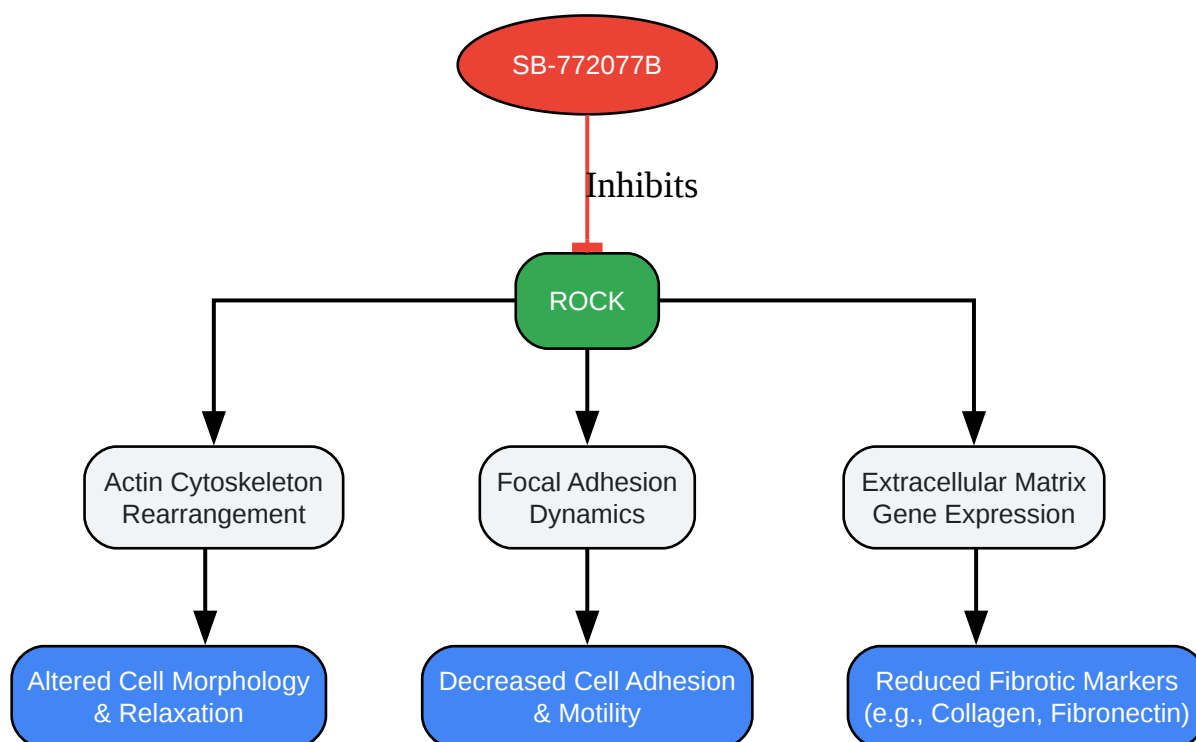
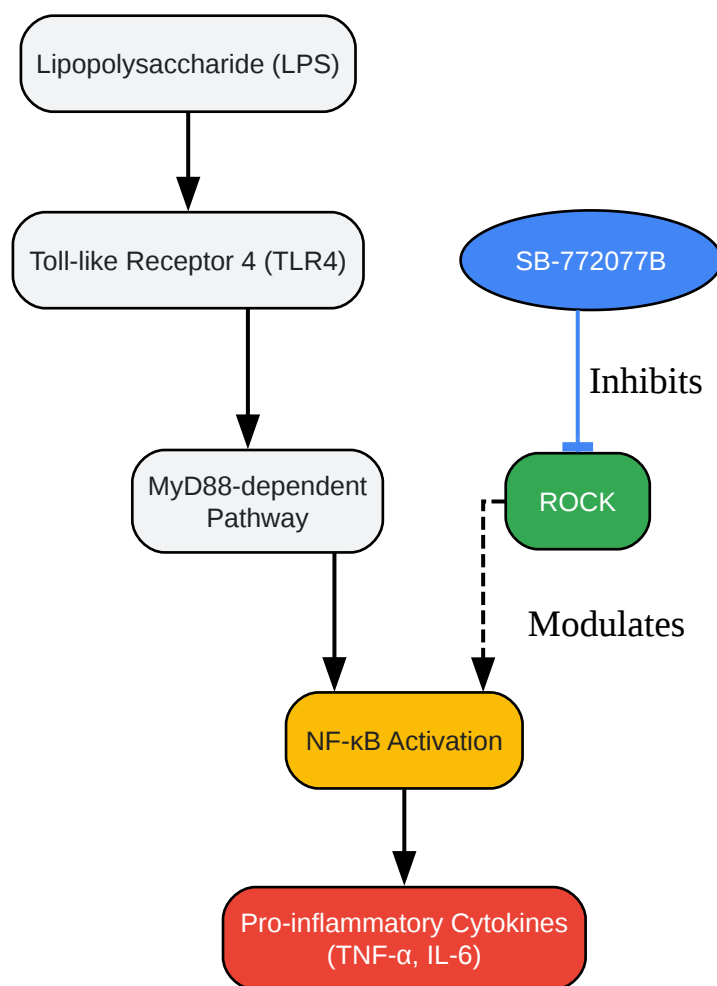
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Figure 2: Downstream cellular effects of ROCK inhibition.

SB-772077B also exhibits anti-inflammatory properties by modulating cytokine release in immune cells.



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